4-(3,4-Dihydroxybut-1-enyl)-4-hydroxy-3,3,5-trimethylcyclohexan-1-one
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Overview
Description
4-(3,4-Dihydroxybut-1-enyl)-4-hydroxy-3,3,5-trimethylcyclohexan-1-one is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups and a cyclohexanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dihydroxybut-1-enyl)-4-hydroxy-3,3,5-trimethylcyclohexan-1-one typically involves multi-step organic reactions. One common method includes the aldol condensation of suitable precursors, followed by selective reduction and hydroxylation steps. The reaction conditions often require controlled temperatures, specific catalysts, and precise pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification methods, such as chromatography and crystallization, ensures the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dihydroxybut-1-enyl)-4-hydroxy-3,3,5-trimethylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
Scientific Research Applications
4-(3,4-Dihydroxybut-1-enyl)-4-hydroxy-3,3,5-trimethylcyclohexan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3,4-Dihydroxybut-1-enyl)-4-hydroxy-3,3,5-trimethylcyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydroxyl groups play a crucial role in forming hydrogen bonds and other interactions that modulate biological pathways. These interactions can lead to various effects, including enzyme inhibition or activation, which are the basis for its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydroxylated cyclohexanones and related structures, such as:
- 4-Hydroxy-3-methylbut-2-enyl diphosphate
- 6-({3-[(1E)-but-1-en-1-yl]-7-hydroxy-1-oxo-1H-isochromen-5-yl}oxy)-3,4,5-trihydroxyoxane-2-carboxylic acid
Uniqueness
What sets 4-(3,4-Dihydroxybut-1-enyl)-4-hydroxy-3,3,5-trimethylcyclohexan-1-one apart is its specific arrangement of hydroxyl groups and the presence of a butenyl side chain
Properties
Molecular Formula |
C13H22O4 |
---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
4-(3,4-dihydroxybut-1-enyl)-4-hydroxy-3,3,5-trimethylcyclohexan-1-one |
InChI |
InChI=1S/C13H22O4/c1-9-6-11(16)7-12(2,3)13(9,17)5-4-10(15)8-14/h4-5,9-10,14-15,17H,6-8H2,1-3H3 |
InChI Key |
NPIIJTPCHBVBJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)CC(C1(C=CC(CO)O)O)(C)C |
Origin of Product |
United States |
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